(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide
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Overview
Description
- The compound is derived from oxytocin and is currently under investigation by Ferring Pharmaceuticals.
- Its developmental code name is FE-202767 .
FE-202767 (Merotocin): is a therapeutic peptide developed for reproductive health. It acts as a selective agonist of the oxytocin receptor.
Preparation Methods
Synthetic Routes: The exact synthetic route for FE-202767 is proprietary, but it involves chemical modifications of the oxytocin peptide.
Reaction Conditions: Specific reaction conditions are not publicly disclosed.
Industrial Production: Details regarding large-scale industrial production methods are also confidential.
Chemical Reactions Analysis
Reactivity: FE-202767 likely undergoes various reactions typical for peptides, including oxidation, reduction, and substitution.
Common Reagents and Conditions: These specifics are not publicly available.
Major Products: The major products formed during these reactions would depend on the specific modifications made during synthesis.
Scientific Research Applications
Chemistry: FE-202767 serves as a valuable tool for studying oxytocin receptor function and related signaling pathways.
Biology: Researchers use it to investigate oxytocin-mediated processes, such as uterine contractions, milk ejection, and social bonding.
Medicine: Clinical trials explore its potential for increasing milk production in preterm mothers with lactation failure.
Industry: Its industrial applications remain undisclosed.
Mechanism of Action
- FE-202767 binds selectively to oxytocin receptors, triggering downstream signaling pathways.
- Molecular targets include uterine smooth muscle cells, mammary epithelial cells, and neurons.
- Activation of these receptors leads to uterine contractions, milk ejection, and social behaviors.
Comparison with Similar Compounds
Uniqueness: FE-202767’s uniqueness lies in its selectivity for the oxytocin receptor.
Similar Compounds: While I cannot provide a comprehensive list, other related compounds include carbetocin, demoxytocin, and WAY-267,464.
Remember that specific proprietary information may not be publicly available due to ongoing research and development. If you have any further questions or need additional details, feel free to ask
Properties
Molecular Formula |
C48H68FN11O12S |
---|---|
Molecular Weight |
1042.2 g/mol |
IUPAC Name |
(3R,6S,9S,12S,15S)-6-(2-amino-2-oxoethyl)-N-[2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]-9-(3-amino-3-oxopropyl)-12-butan-2-yl-N-[(4-fluorophenyl)methyl]-15-[(4-hydroxyphenyl)methyl]-5,8,11,14,17-pentaoxo-1-thia-4,7,10,13,16-pentazacycloicosane-3-carboxamide |
InChI |
InChI=1S/C48H68FN11O12S/c1-5-27(4)42-47(71)56-32(16-17-37(50)62)44(68)57-35(21-38(51)63)45(69)58-36(25-73-18-6-7-40(65)54-34(46(70)59-42)20-28-10-14-31(61)15-11-28)48(72)60(23-29-8-12-30(49)13-9-29)24-41(66)55-33(19-26(2)3)43(67)53-22-39(52)64/h8-15,26-27,32-36,42,61H,5-7,16-25H2,1-4H3,(H2,50,62)(H2,51,63)(H2,52,64)(H,53,67)(H,54,65)(H,55,66)(H,56,71)(H,57,68)(H,58,69)(H,59,70)/t27?,32-,33-,34-,35-,36-,42-/m0/s1 |
InChI Key |
PVVHQWISMVJHFK-JWKDVPIGSA-N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSCCCC(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSCCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)C(=O)N(CC3=CC=C(C=C3)F)CC(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |
Origin of Product |
United States |
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